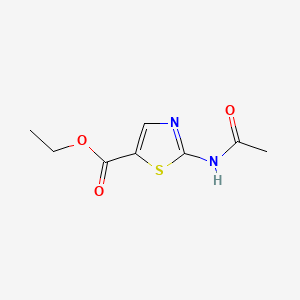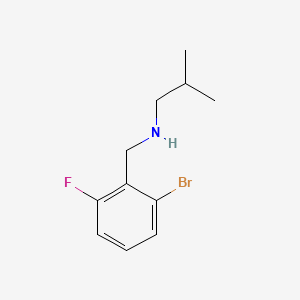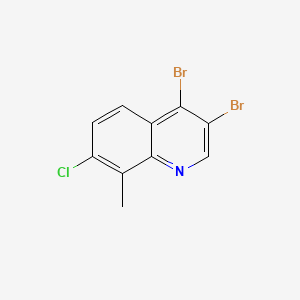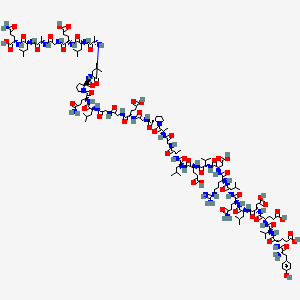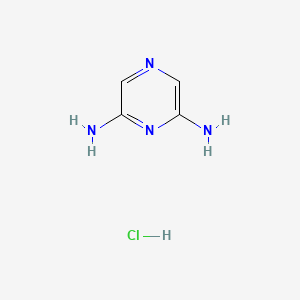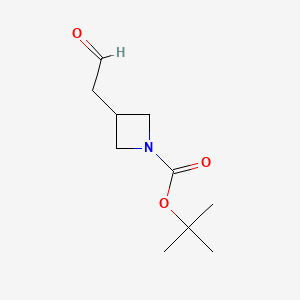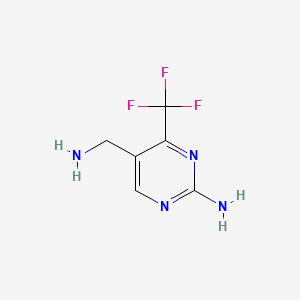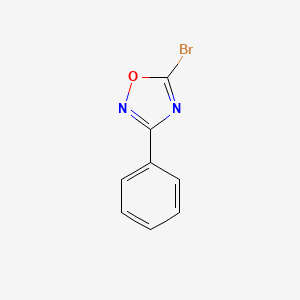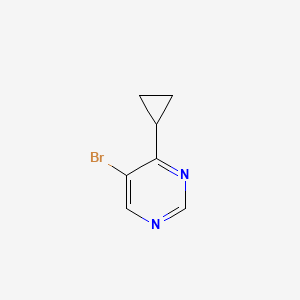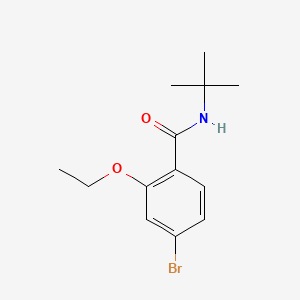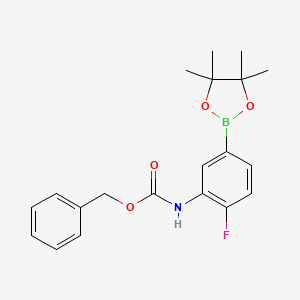
3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester” is a type of boronic acid ester. It is a derivative of phenylboronic acid, which is a compound containing a boronic acid functional group . The empirical formula of a similar compound, 3-(Boc-amino)phenylboronic acid pinacol ester, is C17H26BNO4 .
Synthesis Analysis
The synthesis of boronic acid esters, including “3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester”, often involves catalytic protodeboronation of pinacol boronic esters . This process is a part of the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .Chemical Reactions Analysis
Boronic acid esters, including “3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester”, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Scientific Research Applications
Treatment of Periodontitis
The compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of periodontitis . The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
Boron Neutron Capture Therapy (BNCT)
Boric acid compounds, including the compound , have been used in Boron Neutron Capture Therapy (BNCT), a non-invasive approach for the destruction of cancer cells . The therapy is based on the selective accumulation of 10B-containing compounds into malignant cells .
Drug Delivery Polymers
Boric acid compounds have been used in the development of controlled drug delivery polymers . These polymers can be used in the treatment of tumors and microbial infections .
Enzyme Inhibitors
Boric acid compounds have been used as enzyme inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer .
Saccharide Sensors
Boric acid compounds have been used in the development of saccharide sensors . These sensors can be used in the detection and measurement of various saccharides .
Synthesis of Other Compounds
The compound has been used in the synthesis of other compounds, such as sulfinamide derivatives . It has also been used in the study of the stability of boronate esters in different alcohols .
Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound, also known as benzyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, interacts with its targets through a process called transmetalation . In this process, the organoboron reagent (the compound) transfers a formally nucleophilic organic group from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which our compound belongs, is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds, contributing to various areas of research and development in organic chemistry .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the compound’s hydrolysis . Additionally, the presence of a palladium catalyst is crucial for the compound’s involvement in the Suzuki-Miyaura cross-coupling reaction .
Future Directions
The future directions of “3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester” could involve its use in new drug design and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Its use in Suzuki–Miyaura cross-coupling reactions also suggests potential applications in the synthesis of complex organic molecules .
properties
IUPAC Name |
benzyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-16(22)17(12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRXSBHAUAOESX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682210 |
Source


|
| Record name | Benzyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256359-14-4 |
Source


|
| Record name | Carbamic acid, N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


